molecular formula C14H14 B14637443 7-Benzylcyclohepta-1,3,5-triene CAS No. 51990-82-0

7-Benzylcyclohepta-1,3,5-triene

Cat. No.: B14637443
CAS No.: 51990-82-0
M. Wt: 182.26 g/mol
InChI Key: YWISGFCPRTZIGJ-UHFFFAOYSA-N
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Description

7-Benzylcyclohepta-1,3,5-triene is an organic compound characterized by a seven-membered ring with three conjugated double bonds and a benzyl group attached to the seventh carbon. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzylcyclohepta-1,3,5-triene typically involves the reaction of aromatic hydrocarbons with diazo compounds in the presence of transition metal complexes. For instance, the reaction of benzene with diazomethane or methyldiazoacetate in the presence of rhodium trifluoroacetate as a catalyst can yield cyclohepta-1,3,5-trienes .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar catalytic processes as described above. The choice of catalysts and reaction conditions can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Benzylcyclohepta-1,3,5-triene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: Electrophilic substitution reactions are common, where the benzyl group or the double bonds can be targeted by electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under UV light.

Major Products:

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated cycloheptane derivatives.

    Substitution: Halogenated cycloheptatrienes.

Scientific Research Applications

7-Benzylcyclohepta-1,3,5-triene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Benzylcyclohepta-1,3,5-triene involves its ability to undergo electrophilic substitution reactions. The benzyl group and the conjugated double bonds provide sites for electrophilic attack, leading to the formation of stabilized carbocations. This stability is due to the aromatic nature of the resulting intermediates .

Comparison with Similar Compounds

    Cyclohepta-1,3,5-triene: A parent compound with similar reactivity but without the benzyl group.

    Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings, exhibiting unique electronic properties.

    Heptalene: Composed of two fused cycloheptatriene rings, showing different reactivity patterns.

Uniqueness: 7-Benzylcyclohepta-1,3,5-triene is unique due to the presence of the benzyl group, which enhances its reactivity and provides additional sites for chemical modification. This makes it a versatile compound in synthetic organic chemistry.

Properties

CAS No.

51990-82-0

Molecular Formula

C14H14

Molecular Weight

182.26 g/mol

IUPAC Name

7-benzylcyclohepta-1,3,5-triene

InChI

InChI=1S/C14H14/c1-2-5-9-13(8-4-1)12-14-10-6-3-7-11-14/h1-11,13H,12H2

InChI Key

YWISGFCPRTZIGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC(C=C1)CC2=CC=CC=C2

Origin of Product

United States

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